4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid
Overview
Description
4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid is an organic compound with the molecular formula C19H14O4 and a molecular weight of 306.31 g/mol This compound is known for its unique structure, which includes a naphthalene ring substituted with a methoxycarbonyl group and a benzoic acid moiety
Preparation Methods
The synthesis of 4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the esterification of 6-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst to form the methoxycarbonyl derivative. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to introduce the benzoic acid moiety . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel organic compounds and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid can be compared with similar compounds such as:
2-Naphthalenecarboxylic acid, 6-(4-carboxyphenyl)-, 2-methyl ester: This compound shares a similar naphthalene and benzoic acid structure but differs in the position and type of substituents.
(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid: This compound has a boronic acid group instead of a benzoic acid moiety, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-(6-methoxycarbonylnaphthalen-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-23-19(22)17-9-8-15-10-14(6-7-16(15)11-17)12-2-4-13(5-3-12)18(20)21/h2-11H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTDONXXFNXVNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699189 | |
Record name | 4-[6-(Methoxycarbonyl)naphthalen-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660825-19-4 | |
Record name | 4-[6-(Methoxycarbonyl)naphthalen-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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